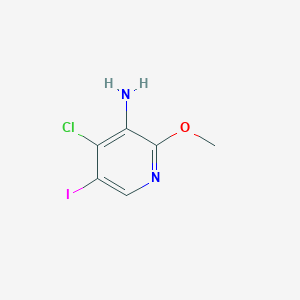

4-Chloro-5-iodo-2-methoxypyridin-3-amine

Description

The Pyridine (B92270) Nucleus as a Versatile Synthetic Scaffold

The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is a fundamental structural unit in a multitude of natural products, including alkaloids and vitamins, as well as a vast number of synthetic compounds with diverse applications. nih.govnih.gov Its prevalence in over 7,000 existing drug candidates underscores its significance in medicinal chemistry. nih.gov The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing its reactivity, basicity, and ability to form hydrogen bonds. These characteristics, combined with the potential for substitution at five different carbon positions, make the pyridine nucleus an exceptionally versatile scaffold for drug design. nih.govrsc.org

The introduction of substituents onto the pyridine ring can dramatically alter a molecule's biological activity, metabolic stability, permeability, and protein-binding capabilities. nih.gov For instance, the strategic placement of functional groups can lead to significant improvements in a drug's potency, as demonstrated in studies where the replacement of a phenyl ring with a pyridine ring resulted in a more than 500-fold increase in biological activity. nih.gov This adaptability has led to the incorporation of the pyridine motif in a wide range of therapeutic agents, from anticancer and antimalarial drugs to cardiovascular and central nervous system treatments. nih.gov

Strategic Importance of Halogenation and Alkoxylation in Pyridine Functionalization

Halogenation and alkoxylation are two of the most critical strategies for the functionalization of the pyridine ring, each offering distinct advantages in the design of complex molecules.

Halogenation , the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the pyridine ring, serves multiple purposes. Halogens can act as bioisosteres for other functional groups, influence the acidity or basicity of nearby groups, and enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation. Furthermore, and perhaps most importantly in a synthetic context, halogens are excellent leaving groups, providing a reactive handle for subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of more complex molecular architectures from a halogenated pyridine intermediate.

Alkoxylation , the introduction of an alkoxy group (such as a methoxy (B1213986) group), also plays a crucial role in modifying the properties of a pyridine ring. Methoxy groups are strong electron-donating groups, which can influence the electron density of the aromatic ring and thereby affect its reactivity in subsequent reactions. nih.gov In medicinal chemistry, the presence of a methoxy group can enhance a ligand's binding to its target protein and improve its pharmacokinetic profile. nih.gov

The combination of both halogen and alkoxy substituents on a single pyridine ring, as seen in 4-Chloro-5-iodo-2-methoxypyridin-3-amine, creates a highly versatile and strategically functionalized building block. The presence of two different halogens (chloro and iodo) at distinct positions offers the potential for selective, stepwise reactions, while the methoxy group modulates the electronic properties of the ring, and the amine group provides another point for further chemical modification.

Positioning of this compound within Contemporary Heterocyclic Research

This compound is a prime example of a multi-substituted heterocyclic compound designed for use as a versatile intermediate in organic synthesis. Its structure is not that of a final drug product but rather a carefully crafted building block intended for the construction of more complex and potentially bioactive molecules. The strategic placement of its four distinct functional groups—amine, chloro, iodo, and methoxy—on the pyridine scaffold makes it a valuable tool for medicinal chemists.

The presence of both a chloro and an iodo substituent is particularly noteworthy. The differential reactivity of these two halogens in various cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig couplings) allows for a programmed, site-selective introduction of different molecular fragments. This enables the rapid generation of a library of diverse compounds from a single, highly functionalized starting material, which is a key strategy in modern drug discovery. The amine and methoxy groups further contribute to the potential for diverse chemical transformations and can influence the final properties of the target molecules.

While specific, publicly available research detailing the direct synthesis and application of this compound is limited, its structural motifs are found in various patented compounds, suggesting its role as a key intermediate in the synthesis of proprietary molecules within the pharmaceutical and agrochemical industries. The demand for such highly functionalized building blocks is driven by the continuous need for novel and complex molecular architectures in the quest for new and improved therapeutic agents and other functional materials.

Chemical Compound Data

Below are tables detailing the properties of the primary compound discussed in this article and related structures.

This compound

| Property | Value |

| CAS Number | 2273883-68-2 |

| Molecular Formula | C₆H₆ClIN₂O |

| Molecular Weight | 284.48 g/mol |

| SMILES | COC1=NC=C(C(=C1N)Cl)I |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-iodo-2-methoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClIN2O/c1-11-6-5(9)4(7)3(8)2-10-6/h2H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADXVQIOERSNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1N)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 5 Iodo 2 Methoxypyridin 3 Amine and Analogues

Retrosynthetic Analysis and Precursor Design

Retrosynthetic analysis is a problem-solving technique that deconstructs the target molecule into simpler, commercially available starting materials. advancechemjournal.com For a molecule like 4-Chloro-5-iodo-2-methoxypyridin-3-amine, the analysis involves strategically disconnecting the C-halogen, C-O, and C-N bonds. Key considerations include the order of substituent introduction and the use of precursor molecules where the inherent reactivity of the pyridine (B92270) ring can be harnessed to direct the installation of functional groups.

A plausible retrosynthetic approach would involve the sequential functionalization of a pre-existing pyridine core. The amine and methoxy (B1213986) groups could be introduced via nucleophilic substitution or from a precursor already containing these groups in some form. The halogen atoms, chloro and iodo, can be installed via electrophilic halogenation or through metallation-trapping sequences.

The construction of the halogenated pyridine backbone is a critical step. The electronic properties of pyridines make electrophilic aromatic substitution (EAS) challenging, often requiring harsh conditions and leading to mixtures of products. nih.gov Therefore, more controlled methods are typically employed.

One common strategy is the direct halogenation of activated pyridine derivatives. For instance, aminopyridines can be halogenated directly. A relevant example is the synthesis of 2-chloro-3-iodo-4-pyridinamine, a potential precursor. This synthesis involves the direct iodination of 2-chloropyridin-4-amine using iodine monochloride in acetic acid. chemicalbook.com This demonstrates the feasibility of introducing an iodine atom regioselectively onto a pre-existing chloro-aminopyridine framework.

Alternatively, metalation-trapping sequences provide a powerful route to halogenated pyridines. nih.gov This involves deprotonating the pyridine ring at a specific position using a strong base, followed by quenching the resulting organometallic intermediate with an electrophilic halogen source (e.g., I₂, Br₂, C₂Cl₆). The position of metalation can be controlled by directing groups already present on the ring.

Another approach involves building the substituted pyridine ring from acyclic precursors, such as through Hantzsch pyridine synthesis, which allows for the incorporation of various substituents during the ring-forming process. advancechemjournal.com

The introduction of methoxy and amine groups can be achieved at various stages of the synthesis.

Amine Group Installation: The amine group can be introduced through several methods. One common route is the reduction of a nitro group. The nitration of pyridine N-oxides, for example, occurs selectively at the 4-position, and subsequent reduction yields the 4-aminopyridine. nih.gov Another powerful method is the Chichibabin reaction, where pyridine itself reacts with potassium amide to introduce an amino group at the 2-position by displacing a hydride ion. youtube.com For pre-halogenated pyridines, nucleophilic aromatic substitution (SNAr) with ammonia (B1221849) or an amine equivalent can be an effective strategy, particularly if the halogen is at the 2- or 4-position. youtube.comresearchgate.net

Methoxy Group Installation: A methoxy group is typically installed via a nucleophilic aromatic substitution (SNAr) reaction, where a suitable leaving group (like a halogen) on the pyridine ring is displaced by a methoxide (B1231860) source, such as sodium methoxide. sci-hub.se The efficiency of this reaction is highly dependent on the position of the leaving group; halogens at the 2- and 4-positions are significantly more reactive towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negatively charged intermediate. youtube.com Alternatively, the methoxy group can be present in one of the starting materials before the pyridine ring is constructed.

Regioselective Functionalization Strategies

Achieving the specific 2,3,4,5-substitution pattern of the target molecule requires highly regioselective reactions. Several advanced organometallic and substitution strategies are employed for the precise functionalization of the pyridine nucleus.

Directed ortho-Metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.ca The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (commonly LDA, LiTMP, or BuLi) and directs deprotonation to the adjacent ortho position. uwindsor.caacs.org This generates a stabilized organolithium species that can then react with a wide range of electrophiles to introduce a new substituent with high regiocontrol.

For pyridines, the use of a DMG is often necessary to overcome the ring's intrinsic reactivity patterns and to prevent competitive nucleophilic addition of the organolithium reagent. uwindsor.caharvard.edu A variety of functional groups can act as DMGs on a pyridine ring, including amides, carbamates, and halogens. acs.orgclockss.org The choice of base is also crucial; lithium dialkylamides like LDA are often used to avoid nucleophilic addition to the pyridine ring. uwindsor.ca

| Directing Group (DMG) | Position of DMG | Position of Lithiation | Reference(s) |

| -OCONEt₂ | C-2 | C-3 | harvard.edu |

| -CONEt₂ | C-3 | C-4 | uwindsor.ca |

| -Cl | C-2 | C-3 | acs.org |

| -OMe | C-2 | C-3 | acs.org |

| -Cl | C-4 | C-3 | uwindsor.ca |

This methodology could be envisioned in a synthesis where, for example, a methoxy group at C-2 directs lithiation and subsequent iodination at the C-3 position.

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a more thermodynamically stable one. wikipedia.orgacs.org This rearrangement provides a powerful tool for accessing substitution patterns that are difficult to obtain through other methods. researchgate.net The reaction is typically initiated by deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an anionic intermediate, which then facilitates the halogen migration. clockss.orgwikipedia.org

This reaction can proceed via 1,2-, 1,3-, or even 1,4-halogen shifts. clockss.orgresearchgate.net The halogen dance allows for functionalization at two different sites: the new position of the halogen and the original position which can be trapped by an electrophile. wikipedia.org This dual functionalization makes it a versatile synthetic strategy. For instance, treating a 3-halopyridine with LDA can lead to a 4-lithiated-3-halopyridine or a 2-lithiated-3-halopyridine, which can then be trapped. Alternatively, rearrangement can lead to a 4-halopyridine derivative.

| Starting Material | Base | Key Migration Observed | Application | Reference(s) |

| 3-Bromo-4-ethoxypyridine | KNH₂ | Proposed migration during amination | Early observation of halogen migration | clockss.org |

| 3-Iodo-2-methoxypyridine | LDA | 1,2-shift (Iodine from C3 to C2) | Synthesis of caerulomycin C | clockss.org |

| 2-Bromo-4-(diisopropylcarbamoyl)pyridine | LDA | 1,3-shift (Bromine from C2 to C4) | Preparation of multi-substituted pyridines | clockss.org |

| 3-Fluoro-4-iodoquinoline | LDA | 1,3-shift (Iodine from C4 to C2) | Synthesis of cryptomisrine | researchgate.net |

This strategy could be employed to isomerize a readily available dihalopyridine into a less accessible isomer required for the synthesis of the target compound.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient heteroaromatics like pyridine. youtube.com The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a suitable leaving group (typically a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore aromaticity. youtube.com

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen relative to the ring nitrogen. Halogens at the C-2 (ortho) and C-4 (para) positions are highly activated towards substitution because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge in the intermediate through resonance. youtube.com Halogens at the C-3 (meta) position are significantly less reactive. The nature of the leaving group is also important, though the rate-determining step can vary depending on the nucleophile. sci-hub.se

| Substrate | Nucleophile | Product | Key Feature | Reference(s) |

| 2-Chloropyridine | Sodium methoxide | 2-Methoxypyridine | Substitution at activated C-2 position | youtube.com |

| 4-Chloropyridine | Amine | 4-Aminopyridine derivative | Substitution at activated C-4 position | youtube.com |

| 3-Halo-4-aminopyridines | Acyl chlorides / Et₃N | Rearrangement product via intramolecular SNAr | Intramolecular substitution | nih.gov |

| 2-Halopyridines | PhSNa | 2-Phenylthiopyridine | High reactivity with sulfur nucleophiles | sci-hub.se |

In the context of synthesizing this compound, an SNAr reaction could be used to introduce the 2-methoxy group by displacing a chlorine or fluorine atom at that position with sodium methoxide.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated pyridines, the strategic selection of the coupling methodology and reaction conditions can enable site-selective functionalization, leveraging the inherent differences in reactivity between various halogen atoms.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an organoboron reagent and an organic halide, is a widely employed transformation in organic synthesis. In the context of chloro-iodopyridines, the greater reactivity of the carbon-iodine (C-I) bond compared to the carbon-chlorine (C-Cl) bond typically governs the regioselectivity of the initial coupling reaction. The oxidative addition of the palladium catalyst to the C-I bond is significantly faster, allowing for selective functionalization at the 5-position of the pyridine ring while leaving the chloro substituent at the 4-position intact for subsequent transformations.

While specific studies on this compound are not extensively documented in the literature, the principles of chemoselective Suzuki-Miyaura coupling on analogous chloro-iodopyridine systems provide a clear precedent. For instance, studies on other dihalopyridines have demonstrated that the choice of palladium catalyst, ligand, and base can be crucial in achieving high selectivity.

Table 1: Illustrative Conditions for Selective Suzuki-Miyaura Coupling of Chloro-Iodopyridines

| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield of Monocoupled Product (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-3-iodopyridine (B15675) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | High (selective at iodo position) | General Precedent |

| 5-Bromo-2-chloropyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | >90 (selective at bromo position) | rsc.org |

Alternative Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura coupling, a variety of other transition metal-catalyzed reactions can be employed for the selective functionalization of chloro-iodopyridines. These alternative methodologies expand the accessible chemical space by enabling the formation of different types of chemical bonds.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on a chloro-iodopyridine would be expected to proceed selectively at the more reactive iodo position. Catalyst-controlled regioselectivity has been demonstrated in diiodochloropurines, a related heterocyclic system, where the choice of palladium ligand can direct the coupling to a specific iodo position. rsc.orgelsevierpure.com This principle could potentially be applied to achieve selective alkynylation of chloro-iodopyridines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Studies have shown that regioselective amination can be achieved on 2-chloro-3-iodopyridine and 2-chloro-5-iodopyridine. lookchem.comresearchgate.net By employing a Pd-BINAP catalytic system with a carbonate base, selective amination at the iodo-substituted position occurs, leaving the chloro group untouched. lookchem.comresearchgate.net

Negishi and Stille Couplings: The Negishi coupling utilizes an organozinc reagent, while the Stille coupling employs an organotin reagent. Both are powerful methods for C-C bond formation. In dihalopyridine systems, the Negishi coupling has been shown to be effective, with the reactivity of the halide generally following the order I > Br > Cl. This allows for selective coupling at the more reactive halogen. lookchem.com The Stille reaction also follows a similar reactivity pattern, providing another avenue for selective functionalization.

Table 2: Overview of Alternative Cross-Coupling Reactions on Dihalopyridines

| Coupling Reaction | Nucleophile | Typical Catalyst | Key Selectivity Factor | Potential Application |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd complex / Cu(I) co-catalyst | C-I > C-Cl reactivity | Introduction of alkynyl moieties |

| Buchwald-Hartwig | Amine | Pd complex / Phosphine (B1218219) ligand | Ligand and base control | Synthesis of arylamines |

| Negishi | Organozinc | Pd or Ni complex | Halogen reactivity (I > Br > Cl) | Formation of C-C bonds with diverse functional groups |

| Stille | Organotin | Pd complex | Halogen reactivity (I > Br > Cl) | Formation of C-C bonds, tolerant of many functional groups |

Differential Reactivity of Chloro and Iodo Substituents in Cross-Coupling

The successful implementation of sequential cross-coupling strategies on molecules like this compound hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > OTf > Cl. This inherent reactivity difference is the primary factor enabling chemoselective functionalization.

The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it more susceptible to oxidative addition by a low-valent palladium catalyst. This allows for the selective coupling at the iodo-substituted position under milder conditions, while the more robust C-Cl bond remains available for a subsequent, typically more forcing, cross-coupling reaction.

Recent research has also highlighted the profound impact of ligand choice on altering the "natural" selectivity. In some systems, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at the less reactive C-Cl position, even in the presence of a more reactive halide. nih.gov This "unconventional" site-selectivity is a powerful tool for synthetic chemists, allowing for the synthesis of isomers that would be inaccessible through traditional methods. While not yet demonstrated on the specific this compound system, these findings open up exciting possibilities for catalyst-controlled regioselectivity.

Table 3: Factors Influencing the Differential Reactivity of C-I and C-Cl Bonds

| Factor | Influence on C-I Reactivity | Influence on C-Cl Reactivity | Implication for Selectivity |

|---|---|---|---|

| Bond Dissociation Energy | Lower BDE, more reactive | Higher BDE, less reactive | Favors initial reaction at the C-I bond |

| Catalyst/Ligand System | Standard phosphine ligands are effective | Often requires more electron-rich and/or bulky ligands (e.g., NHCs) | Ligand choice can be used to either enhance or reverse the inherent selectivity |

| Reaction Temperature | Coupling often proceeds at lower temperatures | Typically requires higher temperatures for activation | Temperature can be a tool to control the extent of reaction |

| Electronic Effects of the Pyridine Ring | Electron-withdrawing groups can enhance reactivity | Less influenced than C-I but still affected | Substituents on the pyridine ring can fine-tune the reactivity of each site |

Mechanistic Insights into Transformations Involving 4 Chloro 5 Iodo 2 Methoxypyridin 3 Amine

Elucidation of Reaction Mechanisms for Key Functionalizations

The reactivity of 4-Chloro-5-iodo-2-methoxypyridin-3-amine is dictated by the electronic and steric properties of its substituents. The pyridine (B92270) ring is substituted with an amino group (electron-donating), a methoxy (B1213986) group (electron-donating), a chloro group (electron-withdrawing and a potential leaving group), and an iodo group (a larger, more reactive leaving group). This substitution pattern allows for a variety of transformations, primarily through cross-coupling reactions.

The two halogen atoms at positions 4 (chloro) and 5 (iodo) are the most probable sites for functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds is the key to achieving regioselectivity. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent palladium(0) complex, which is the initial step in these catalytic cycles.

A plausible mechanistic pathway for a Suzuki-Miyaura coupling at the 5-position (iodo) would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-I bond of this compound to form a Pd(II) intermediate. This step is generally considered the rate-determining step.

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) undergoes transmetalation with the Pd(II) complex, where the organic moiety from the boron compound replaces the iodide on the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Functionalization at the 4-position (chloro) would require more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more specialized ligands) due to the stronger C-Cl bond. This differential reactivity allows for sequential functionalization, first at the iodo position and subsequently at the chloro position.

Role of Catalyst Systems and Ligand Effects in Selectivity

The choice of catalyst system, particularly the ligand coordinated to the palladium center, is critical in controlling the activity and selectivity of cross-coupling reactions involving this compound.

Key Roles of Ligands:

Enhancing Catalyst Stability and Solubility: Ligands stabilize the palladium nanoparticles, preventing their aggregation into inactive palladium black. They also improve the solubility of the catalyst in the reaction medium.

Modulating Electronic Properties: Electron-rich ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step.

Influencing Steric Hindrance: Bulky ligands can promote reductive elimination and can also play a role in preventing catalyst deactivation pathways. They are also crucial for achieving selectivity when coupling sterically demanding substrates. nih.gov

For transformations of this compound, sterically hindered and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Nolan groups, are often employed. nih.gov For instance, bulky biarylphosphine ligands have demonstrated broad utility in coupling a wide array of amines and other nucleophiles with aryl halides. nih.gov The choice of ligand can significantly influence which of the C-I or C-Cl bonds is activated, although the inherent reactivity difference is the primary factor.

The following table provides a hypothetical overview of how different ligand classes might influence a Suzuki-Miyaura coupling reaction with this substrate.

| Ligand Type | Potential Effect on Reactivity and Selectivity |

| Simple Triarylphosphines (e.g., PPh₃) | May require higher temperatures; potential for lower yields and side reactions. |

| Bulky, Electron-Rich Dialkylbiarylphosphines (e.g., XPhos, SPhos) | Likely to promote high catalytic activity at lower temperatures, enabling selective C-I functionalization. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating character can lead to very active catalysts, potentially allowing for C-Cl functionalization under specific conditions. nih.gov |

Computational Chemistry in Mechanistic Investigations

Due to the complexity of catalytic cycles and the transient nature of many intermediates, computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms.

Density Functional Theory (DFT) Studies of Reaction Pathways

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Transition State Searching: Locating the transition state structures for key steps like oxidative addition and reductive elimination to determine the activation energies.

Reaction Pathway Mapping: Constructing the potential energy surface for the entire catalytic cycle to identify the most favorable reaction pathway and the rate-determining step.

For example, DFT calculations could be used to quantify the energy barrier for oxidative addition at the C-I versus the C-Cl bond, providing a theoretical basis for the observed regioselectivity. It could also model the effect of different ligands on the stability of intermediates and the height of activation barriers.

Prediction of Reactivity and Regioselectivity

DFT can also be used to predict the intrinsic reactivity of different sites on the this compound molecule.

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the nucleophilic and electrophilic character of different parts of the molecule.

Fukui Functions and Dual Descriptors: These conceptual DFT tools can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. For instance, the Fukui function can help identify which of the halogenated carbons is more susceptible to attack by the palladium catalyst.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be employed to study donor-acceptor interactions within the molecule and between the substrate and the catalyst, further explaining the observed reactivity patterns. chemrxiv.orgresearchgate.net

The following table illustrates the kind of data that could be generated from a DFT study to predict regioselectivity.

| Property | C-I Bond | C-Cl Bond | Predicted Outcome |

| Bond Dissociation Energy (Calculated) | Lower | Higher | C-I bond is more reactive. |

| Activation Energy for Oxidative Addition (Calculated) | Lower Barrier | Higher Barrier | Reaction is kinetically favored at the C-I position. |

| Fukui Function (f-) on Halogenated Carbon | Higher Value | Lower Value | C5 is more susceptible to electrophilic attack (by Pd(0)). |

Application of 4 Chloro 5 Iodo 2 Methoxypyridin 3 Amine in Advanced Organic Synthesis

Construction of Diverse Pyridine-Based Chemical Libraries

The synthesis of pyridine-based chemical libraries is a cornerstone of modern drug discovery. The multi-functional nature of 4-Chloro-5-iodo-2-methoxypyridin-3-amine would, in principle, allow for the systematic and diverse modification of the pyridine (B92270) core. The iodo and chloro substituents offer orthogonal reactivity, enabling sequential and selective introduction of various molecular fragments through well-established palladium-catalyzed cross-coupling reactions.

For example, the greater reactivity of the iodo group could be exploited for an initial Suzuki, Sonogashira, or Buchwald-Hartwig amination reaction, followed by a subsequent transformation at the chloro position under different reaction conditions. The amino group could be acylated, alkylated, or used as a handle for further derivatization, while the methoxy (B1213986) group could potentially be cleaved to reveal a pyridone scaffold, further expanding the accessible chemical space. This strategic, multi-directional derivatization is a key principle in the design of chemical libraries for high-throughput screening.

Synthesis of Complex Polyheterocyclic Systems

Fused pyridine rings are prevalent in a vast array of biologically active natural products and pharmaceuticals. The strategic placement of reactive functional groups on the this compound scaffold makes it a hypothetical candidate for the synthesis of complex polyheterocyclic systems. Intramolecular cyclization reactions are a powerful tool for the construction of such systems.

For example, after a Sonogashira coupling at the 5-iodo position with a suitable terminal alkyne, the newly introduced alkyne and the adjacent amino group at the 3-position could undergo a cyclization reaction to form a pyrrolo[3,2-c]pyridine core. Subsequent reactions at the 4-chloro position could then be used to introduce further complexity and build up larger, more intricate heterocyclic architectures. The interplay between the various functional groups would allow for a range of annulation strategies, leading to the formation of diverse fused ring systems.

Utilization as a Versatile Synthetic Building Block

The concept of a versatile synthetic building block is central to efficient and modular organic synthesis. This compound embodies this concept through its combination of distinct and selectively addressable functional groups. Each of these groups can serve as a point of attachment or transformation, allowing for a wide range of synthetic manipulations.

The table below summarizes the potential transformations for each of the key functional groups, highlighting the compound's theoretical versatility.

| Functional Group | Position | Potential Synthetic Transformations |

| Amino | 3 | Acylation, Alkylation, Sulfonylation, Diazotization |

| Chloro | 4 | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) |

| Iodo | 5 | Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig), Metal-Halogen Exchange |

| Methoxy | 2 | Ether Cleavage (to form a pyridone) |

This multifunctionality would allow chemists to design and execute complex synthetic routes in a convergent and efficient manner, making this compound a potentially valuable tool in the synthesis of novel organic molecules. However, it must be reiterated that while the chemical principles are sound, the specific application of this particular compound in these contexts awaits confirmation through published research.

Advanced Spectroscopic and Analytical Characterization of 4 Chloro 5 Iodo 2 Methoxypyridin 3 Amine and Its Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, the connectivity and chemical environment of each atom can be mapped.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Chloro-5-iodo-2-methoxypyridin-3-amine is expected to be relatively simple, showing distinct signals for the methoxy (B1213986) protons, the amine protons, and the lone aromatic proton on the pyridine (B92270) ring. The methoxy group protons (-OCH₃) would likely appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine protons (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but could be anticipated in the 4.5-5.5 ppm region. The single aromatic proton at the C6 position would appear as a singlet, with its chemical shift influenced by the cumulative electronic effects of the surrounding substituents.

¹³C NMR Spectroscopy

¹⁵N NMR Spectroscopy

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms. The pyridine ring nitrogen and the exocyclic amine nitrogen would have distinct chemical shifts. The pyridine nitrogen is expected to have a chemical shift in the range typical for heterocyclic aromatic systems, while the amine nitrogen chemical shift will be influenced by its substitution and hybridization.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~8.0 | H-6 |

| ~5.0 (broad s) | -NH₂ |

| ~4.0 (s) | -OCH₃ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed. For this compound (C₆H₆ClIN₂O), the expected monoisotopic mass can be calculated with high precision. The isotopic pattern observed in the mass spectrum would also be characteristic, showing the presence of chlorine (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and iodine (monoisotopic at 127 amu).

| Ion | Calculated m/z |

| [M+H]⁺ | 284.9239 |

| [M+Na]⁺ | 306.9058 |

| [M+K]⁺ | 322.8798 |

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the methoxy and aromatic groups would be observed around 2850-3100 cm⁻¹. The aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear as a strong band around 1250 cm⁻¹. The C-Cl and C-I stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy, being complementary to IR, is particularly useful for observing symmetric vibrations and bonds involving heavy atoms. The pyridine ring breathing modes would give rise to strong Raman signals. The C-I bond, in particular, is expected to produce a more intense Raman signal compared to its IR absorption.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H Stretch (amine) | 3450, 3350 | Weak |

| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 |

| C-H Stretch (methoxy) | 2950-2850 | 2950-2850 |

| C=C/C=N Stretch (ring) | 1600-1450 | Strong |

| N-H Bend (amine) | ~1620 | Weak |

| C-O Stretch (methoxy) | ~1250 | Moderate |

| C-Cl Stretch | ~750 | Moderate |

| C-I Stretch | ~550 | Strong |

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing.

While a crystal structure for this compound is not publicly available, a hypothetical analysis can be projected based on known structures of similar substituted pyridines. The pyridine ring would be essentially planar. The substituents (chloro, iodo, methoxy, and amino groups) would lie in or close to the plane of the ring. The bond lengths and angles would be influenced by the electronic and steric nature of the substituents. For instance, the C-I bond would be the longest carbon-halogen bond. The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the amine group as a donor and the pyridine ring nitrogen or the oxygen of the methoxy group as potential acceptors.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| C-Cl Bond Length | ~1.74 Å |

| C-I Bond Length | ~2.10 Å |

| C-O Bond Length (methoxy) | ~1.36 Å |

| C-N Bond Length (amine) | ~1.38 Å |

| Intermolecular Interactions | N-H···N or N-H···O hydrogen bonds |

Future Perspectives and Challenges in the Synthetic Chemistry of Halogenated Pyridinamines

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of halogenated pyridinamines, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netcitedrive.com Traditional methods often rely on harsh reagents and solvents, prompting the development of more environmentally benign alternatives. rasayanjournal.co.in

Key areas of development in green synthetic methodologies include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. nih.gov Microwave irradiation provides rapid and uniform heating, which can enhance the efficiency of reactions for synthesizing pyridine (B92270) derivatives. nih.gov

Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. rasayanjournal.co.in

Benign Solvents and Solvent-Free Conditions: The use of water and other environmentally friendly solvents is a key aspect of green chemistry. researchgate.net Furthermore, conducting reactions under solvent-free conditions, where possible, can significantly reduce the environmental impact of a synthetic process. rasayanjournal.co.in

Nanocatalysts: Nanocatalysts are gaining attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. researchgate.net They can facilitate reactions under milder conditions and are often recyclable, adding to the sustainability of the process. researchgate.net

A comparison of conventional heating versus microwave-assisted synthesis for a one-pot, four-component reaction to produce pyridine derivatives highlights the advantages of green chemistry approaches.

| Method | Reaction Time | Yield (%) | Key Advantages |

|---|---|---|---|

| Conventional Heating | 6–9 hours | 71–88 | Traditional, well-established |

| Microwave Irradiation | 2–7 minutes | 82–94 | Shorter reaction time, higher yields, energy efficient |

Despite the promise of these green methodologies, challenges remain, particularly in their scalability for industrial production. azonano.com Ensuring the cost-effectiveness and robustness of these methods on a large scale is a critical area for future research. researchgate.netmdpi.com

Innovative Catalyst Design for Enhanced Selectivity and Efficiency

Achieving high selectivity, particularly regioselectivity, in the functionalization of the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. nih.goveurekaselect.com The design of innovative catalysts is central to overcoming this hurdle and enabling the precise synthesis of desired halogenated pyridinamine isomers.

Transition metal catalysis, particularly C-H activation, has become a cornerstone of modern synthetic organic chemistry, offering powerful tools for the direct functionalization of pyridine rings. eurekaselect.comnih.gov Recent advancements have focused on:

Catalyst-Controlled Selectivity: A major goal is to develop catalytic systems that can achieve high selectivity without the need for directing groups. This involves the rational design of ligands and metal centers to control the electronic and steric environment of the reaction. acs.org

Earth-Abundant Metal Catalysts: While precious metals like palladium and rhodium are highly effective, there is a growing interest in developing catalysts based on more abundant and less expensive metals like iron, copper, and nickel to enhance sustainability.

Photocatalysis: Photocatalytic methods are emerging as a mild and efficient way to generate reactive intermediates for C-H functionalization, often proceeding under ambient temperature and pressure. nih.gov

The table below summarizes various catalytic systems used for the synthesis and functionalization of pyridine derivatives.

| Catalyst Type | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Iridium and Ruthenium on Mesoporous Silica | Selective synthesis of perimidines and aminopyrimidines | High catalytic activity, recyclable | researchgate.net |

| Transition-Metal-Free | Hydroxylation and arylation of 2-fluoropyridines | Good to excellent yields, avoids use of precious metals | rsc.org |

| Palladium | C-H functionalization of free (NH) indoles | Directed C-H functionalization | acs.org |

| Metal-Free Cascade Annulation | Synthesis of substituted pyridines and pyrimidines | High selectivity, efficient formation of C-N and C-C bonds | nih.gov |

The primary challenge in this area is the discovery of catalysts that are not only highly selective and efficient but also robust, tolerant of diverse functional groups, and economically viable for large-scale applications.

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical synthesis. preprints.orgpreprints.org These powerful computational tools can analyze vast datasets of chemical reactions to identify patterns, predict outcomes, and suggest optimal reaction conditions, thereby accelerating the discovery and development of new synthetic routes. mdpi.com

Key applications of AI and ML in the synthesis of halogenated pyridinamines include:

Retrosynthesis Prediction: AI-powered tools can propose novel and efficient synthetic pathways for target molecules by working backward from the final product. researchgate.netnih.govarxiv.org These models can be template-based, template-free, or semi-template-based, each with its own advantages and limitations. chemrxiv.orgmit.edu

Reaction Outcome and Yield Prediction: Machine learning algorithms can be trained to predict the major products of a reaction and even estimate the reaction yield with increasing accuracy. princeton.educam.ac.uk This predictive capability can save significant time and resources by avoiding unpromising experiments.

Optimization of Reaction Conditions: AI can navigate the complex, multi-dimensional space of reaction parameters (e.g., catalyst, solvent, temperature, concentration) to identify the optimal conditions for maximizing yield and selectivity. mdpi.combeilstein-journals.org This is often achieved with fewer experiments than traditional optimization methods.

The table below outlines the different approaches and applications of AI in chemical synthesis.

| Application Area | AI/ML Technique | Potential Impact | Reference |

|---|---|---|---|

| Retrosynthesis | Deep Learning, Graph Neural Networks | Accelerated design of novel synthetic routes | researchgate.netnih.gov |

| Reaction Prediction | Sequence-to-Sequence Models, Graph Convolutional Neural Networks | Validation of proposed synthetic steps, avoidance of failed reactions | nih.gov |

| Condition Optimization | Bayesian Optimization, Reinforcement Learning | Improved reaction yields and selectivity with fewer experiments | mdpi.combeilstein-journals.org |

| Heterocycle Synthesis Prediction | Transfer Learning | Improved prediction for reactions with low data availability | chemrxiv.org |

A significant challenge for the application of AI in chemical synthesis is the need for large, high-quality, and standardized datasets. acs.org The performance of machine learning models is highly dependent on the data they are trained on. Furthermore, the "black box" nature of some AI models can be a barrier to adoption by chemists who value mechanistic understanding. Future work will likely focus on developing more interpretable AI models and creating robust, open-access reaction databases.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-5-iodo-2-methoxypyridin-3-amine?

Methodological Answer :

- Step 1 : Start with a pyridine scaffold containing a methoxy group at position 2 and an amine at position 2. Introduce chlorine and iodine via directed halogenation .

- Chlorination : Use POCl₃ or N-chlorosuccinimide (NCS) under anhydrous conditions (e.g., DMF, 80°C) to install chlorine at position 4 .

- Iodination : Employ N-iodosuccinimide (NIS) with a Lewis acid (e.g., BF₃·Et₂O) to regioselectively introduce iodine at position 4. The methoxy group directs electrophilic substitution .

- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc). Confirm regiochemistry using NOESY NMR or X-ray crystallography (see Table 1 ) .

Q. How can the structure of this compound be confirmed?

Methodological Answer :

Q. What are the reactive sites for further functionalization of this compound?

Methodological Answer :

- Iodine at C5 : Susceptible to cross-coupling (e.g., Suzuki, Stille) for biaryl synthesis. Use Pd(PPh₃)₄ in THF/water at 80°C .

- Amine at C3 : Acylation (e.g., acetyl chloride) or sulfonation. Protect with Boc groups if needed .

- Chlorine at C4 : May undergo nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

Advanced Research Questions

Q. How to address contradictory data on regioselectivity during iodination?

Methodological Answer :

- Issue : Competing iodination at C4 vs. C5 due to electron-donating methoxy/amine groups.

- Solution :

Q. What computational tools predict the compound’s interaction with biological targets?

Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., kinases). The iodine’s van der Waals radius enhances hydrophobic interactions .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes. Focus on halogen-bonding with Ser/Thr residues .

- ADMET Prediction : SwissADME estimates pharmacokinetics (e.g., logP ~2.5, moderate solubility) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.